

biological activity of 2-amino-5-methyl-4-phenylthiazole derivatives

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Compound of Interest

Compound Name: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

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An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-Methyl-4-Phenylthiazole Derivatives

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Abstract

The thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.^{[1][2]} This guide focuses on a specific, highly promising subclass: 2-amino-5-methyl-4-phenylthiazole derivatives. These compounds have garnered significant attention for their diverse and potent pharmacological activities. We will provide an in-depth exploration of their synthesis, a comprehensive analysis of their primary biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and a discussion of key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this versatile class of molecules.

The 2-Amino-5-Methyl-4-Phenylthiazole Core: Synthesis and Rationale

The enduring interest in 2-aminothiazole derivatives stems from their remarkable therapeutic potential, which spans antiviral, antimicrobial, anticancer, and anti-inflammatory applications,

among others.[2][3][4] The 2-amino-5-methyl-4-phenylthiazole scaffold combines several key features: the biologically versatile aminothiazole ring, a phenyl group at the 4-position which can be readily modified to modulate lipophilicity and target interactions, and a methyl group at the 5-position which can influence metabolic stability and binding orientation.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

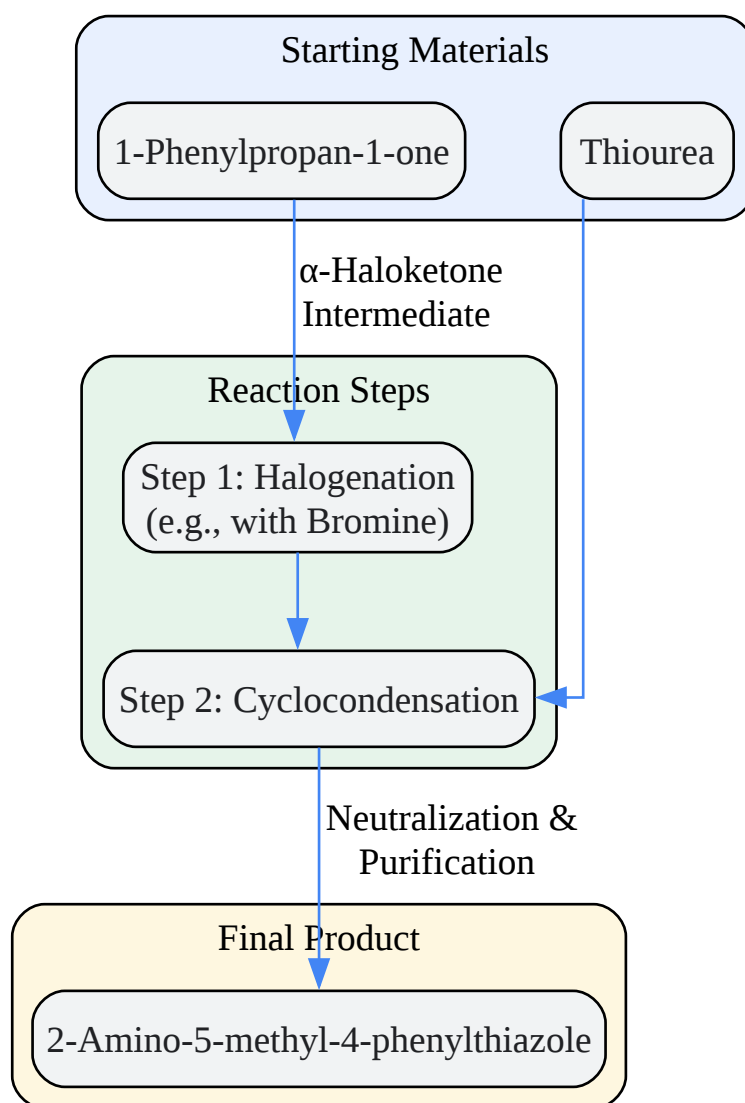
The most common and efficient method for synthesizing the core structure is a variation of the Hantzsch thiazole synthesis. This involves the condensation of an α -haloketone with a thiourea derivative. For the parent compound, 2-amino-4-phenylthiazole, this involves the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine.[5] The synthesis of the 5-methyl variant follows a similar principle.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiazole

- **Halogenation of Ketone:** To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add a halogenating agent like bromine (1 equivalent) dropwise at 0-5°C with constant stirring.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is typically washed with a sodium bisulfite solution to remove excess bromine, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α -haloketone (1-bromo-1-phenylpropan-1-one).
- **Cyclocondensation:** The crude α -haloketone is dissolved in a solvent like ethanol. To this solution, add thiourea (1.1 equivalents).
- **Reflux:** The reaction mixture is heated to reflux for several hours (typically 3-6 hours). The progress is again monitored by TLC.

- **Isolation and Purification:** Upon completion, the reaction mixture is cooled. The resulting solid hydrobromide salt is filtered. To obtain the free base, the salt is neutralized with a base such as ammonium hydroxide or sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 2-amino-5-methyl-4-phenylthiazole.

Synthesis Workflow Diagram



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Caption: General workflow for Hantzsch synthesis of the target scaffold.

Spectrum of Biological Activities

Derivatives of the 2-amino-5-methyl-4-phenylthiazole core exhibit a wide array of pharmacological effects. The ability to easily introduce diverse substituents at the exocyclic amino group (N-2 position) allows for the fine-tuning of these activities.

Anticancer Activity

The thiazole nucleus is a key component in numerous anticancer agents.^[6] Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.^{[1][3]}

Research has shown that introducing specific amide moieties to the 2-amino group can lead to potent antiproliferative activity.^[7] For instance, certain derivatives have shown remarkable growth inhibitory effects against cell lines such as A549 (lung), HeLa (cervical), HT29 (colon), and MCF-7 (breast).^{[3][7][8]} In one study, a 2-amino-4-phenylthiazole derivative exhibited an IC₅₀ value of 2.01 μ M against HT29 cells.^{[3][7]} Another study highlighted a derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which showed high selectivity and an IC₅₀ value of 23.30 μ M against A549 lung cancer cells while being non-toxic to normal NIH/3T3 cells.^[9]

Table 1: Anticancer Activity of Selected 2-Amino-5-Methyl-4-Phenylthiazole Derivatives

Compound ID	Modification	Cell Line	IC ₅₀ (μ M)	Reference
Derivative A	N-(thiazol-2-yl)-amide	HT29 (Colon)	2.01	^[7]
Derivative B	2-chloro-N-(thiazol-2-yl)acetamide	A549 (Lung)	>1000	^[9]
Compound 4c	2-[(1-methyl-1H-tetrazol-5-yl)thio]	A549 (Lung)	23.30	^[9]
Compound 4a	2-[(1-Methyl-1H-imidazol-2-yl)thio]	A549 (Lung)	51.01	^[9]

| Cisplatin | (Reference Drug) | A549 (Lung) | 16.40 |[\[9\]](#) |

Antimicrobial Activity

Derivatives from both 2-aminothiazole and its 5-methyl analog have been extensively explored for their efficacy against bacterial and fungal pathogens.[\[6\]](#) Studies have reported significant antibacterial activity against strains like *Pseudomonas aeruginosa*, *Bacillus subtilis*, and *Staphylococcus aureus*.[\[10\]](#) For example, peptide derivatives of 2-amino-4-phenylthiazole have shown potent antifungal and anthelmintic activities.[\[5\]](#) The introduction of an oxazole ring as an isosteric replacement for the thiazole has also been investigated to improve antimicrobial activity and physicochemical properties.[\[4\]](#)

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound ID	Modification	Organism	MIC (µg/mL)	Reference
Derivative C	4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile	<i>P. aeruginosa</i>	31.2	[10]
Derivative D	Peptide conjugate	Fungal strains	Significant	[5]

| Derivative E | Arylazo moiety at C5 | *E. coli*, *S. aureus* | Good activity |[\[11\]](#) |

Anti-inflammatory Activity

The potential to modulate inflammatory pathways is another key attribute of this class of compounds.[\[6\]](#) The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[\[12\]](#) A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified them as a novel class of selective COX-1 inhibitors, with some compounds showing better activity than the reference drug indomethacin.[\[12\]](#) Other studies on 5-methyl-2-phenylthiazole derivatives

have also demonstrated good anti-inflammatory and analgesic activities with low ulcerogenic effects compared to diclofenac.[13]

Table 3: Anti-inflammatory Activity of Selected Derivatives

Compound ID	Assay	Result	Reference
Compound 9	Carrageenan-induced paw edema	64.1% inhibition	[13]
Compound 10	Carrageenan-induced paw edema	69.2% inhibition	[13]
Compound 14	Carrageenan-induced paw edema	60.2% inhibition	[13]

| Diclofenac | Carrageenan-induced paw edema | 73.1% inhibition |[13] |

Anticonvulsant Activity

Thiazole and its derivatives have been associated with anticonvulsant and tranquilizer activities.[5] Novel thiazolidin-4-one substituted thiazoles have been synthesized and screened for their antiepileptic potential using standard models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14] One of the most potent compounds identified was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, suggesting its potential as a lead molecule for developing safer antiepileptic drugs.[14]

Table 4: Anticonvulsant Activity of a Lead Thiazole Derivative (PTT6)

Test	Dose (mg/kg)	Result	Neurotoxicity	Reference
MES	100	100% Protection	Minimal	[14]

| scPTZ | 100 | 100% Protection | Minimal |[14] |

Antioxidant Activity

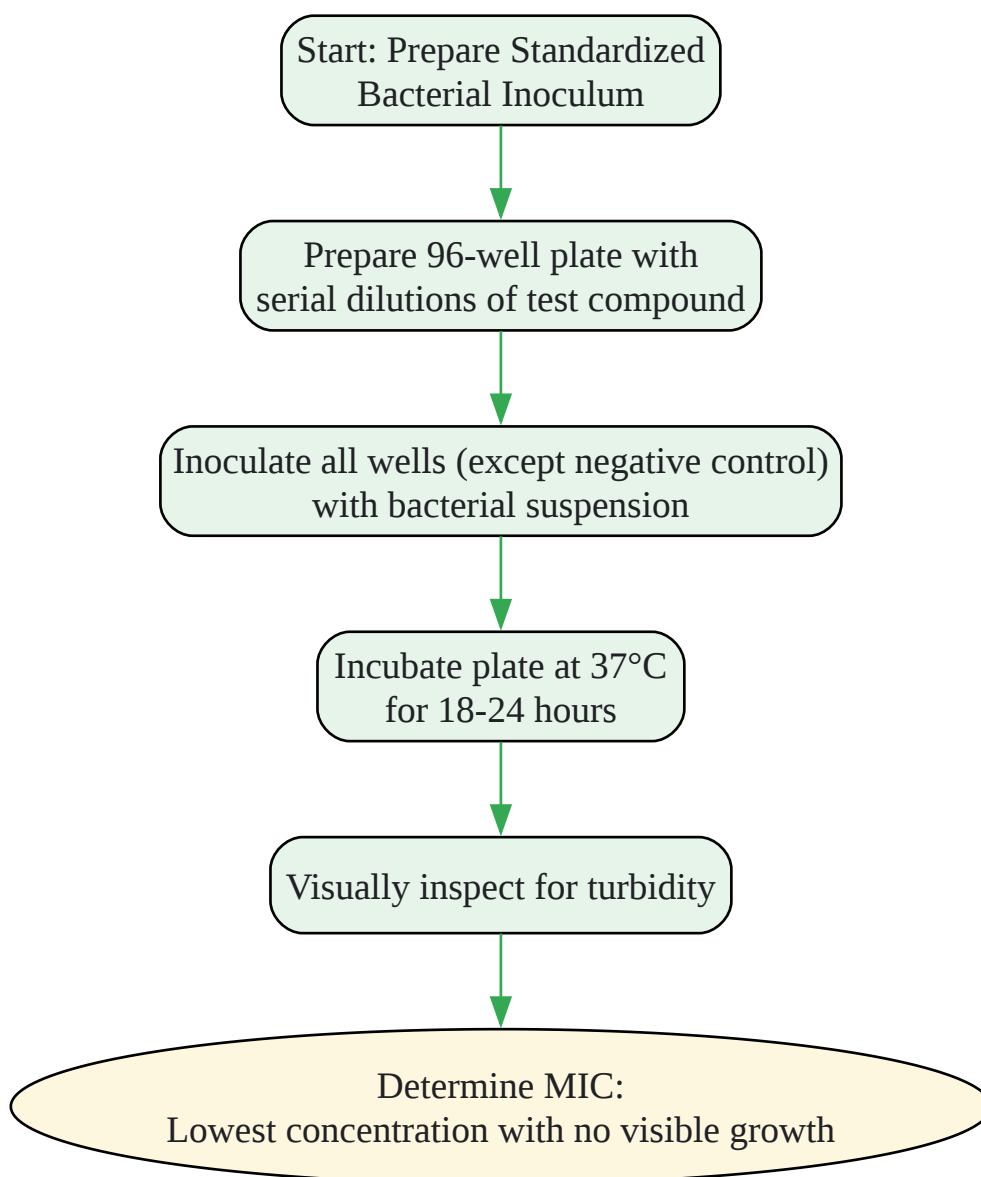
The ability to scavenge free radicals has been reported for derivatives of 2-amino-5-methylthiazole.[6] A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using DPPH, hydroxyl, and nitric oxide radical scavenging assays.[15] Compounds with electron-donating substituents on the aromatic ring, such as methoxy and hydroxyl groups, showed significant radical scavenging potential.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.

- **Substituents on the Phenyl Ring (C4):** For anticancer activity, halogen substitutions at the meta-position of the phenyl ring (attached to the N-amide linker) were found to be more potent than methyl groups. The order of activity for chloro-substitution was meta > 3,4-dichloro > 2,4-dichloro.[3]
- **Substituents on the Amino Group (N2):** Acylation of the 2-amino group to form amides is a common strategy.[2] The type of amide has a profound impact. For instance, coupling with heterocyclic moieties like tetrazole and imidazole can confer selective anticancer activity.[9]
- **Substituents on the Thiazole Ring (C5):** The presence of the methyl group at C5 is crucial. Exchanging it for a bromo group has been shown to result in compounds with IC₅₀ values in the micromolar range for anticancer activity.[3] For antimicrobial activity, the introduction of an arylazo group at the C5 position has been a successful strategy.[11]

SAR Visualization



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Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The 2-amino-5-methyl-4-phenylthiazole scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The synthetic accessibility of this scaffold allows for extensive

chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

- **Mechanism of Action Studies:** Elucidating the specific molecular targets (e.g., kinases, enzymes) for the most potent anticancer and anti-inflammatory derivatives.
- **In Vivo Efficacy:** Moving promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy and safety profiles.
- **Combinatorial Libraries:** Expanding the chemical space through combinatorial synthesis to discover novel derivatives with enhanced or entirely new biological activities.
- **QSAR and Computational Modeling:** Employing computational tools to refine SAR models and guide the rational design of next-generation derivatives with improved therapeutic indices.

The continued exploration of 2-amino-5-methyl-4-phenylthiazole derivatives holds immense promise for the discovery of novel therapeutic agents to address significant unmet medical needs.

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